molecular formula C15H14O7 B12055438 (+)-Gallocatechin-13C3

(+)-Gallocatechin-13C3

Cat. No.: B12055438
M. Wt: 309.24 g/mol
InChI Key: XMOCLSLCDHWDHP-VVLZGXIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-Gallocatechin-13C3 is a naturally occurring flavanol, a type of catechin, which is a polyphenolic compound found in various plants. It is known for its antioxidant properties and is commonly found in green tea, cocoa, and certain fruits. The compound has garnered significant interest due to its potential health benefits, including anti-inflammatory, anti-carcinogenic, and cardiovascular protective effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Gallocatechin-13C3 typically involves the use of starting materials such as catechol and phloroglucinol. The synthetic route includes several steps:

    Condensation Reaction: Catechol and phloroglucinol undergo a condensation reaction in the presence of an acid catalyst to form a flavan-3-ol intermediate.

    Hydrogenation: The intermediate is then subjected to hydrogenation under specific conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources such as green tea leaves. The extraction process includes:

    Solvent Extraction: Using solvents like ethanol or methanol to extract the compound from plant material.

    Purification: The extract is then purified using techniques such as column chromatography to isolate this compound.

Chemical Reactions Analysis

Types of Reactions

(+)-Gallocatechin-13C3 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones, which are reactive species that can further participate in polymerization reactions.

    Reduction: The compound can be reduced to form dihydroflavanols.

    Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like acetic anhydride can be used for acetylation reactions.

Major Products

    Oxidation: Quinones and polymerized products.

    Reduction: Dihydroflavanols.

    Substitution: Acetylated derivatives.

Scientific Research Applications

(+)-Gallocatechin-13C3 has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study the behavior of flavanols and their interactions with other molecules.

    Biology: Investigated for its role in cellular signaling pathways and its effects on gene expression.

    Medicine: Studied for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Utilized in the food and cosmetic industries for its antioxidant properties.

Mechanism of Action

The mechanism of action of (+)-Gallocatechin-13C3 involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Anti-inflammatory Effects: It inhibits the activity of pro-inflammatory enzymes and cytokines.

    Anti-carcinogenic Properties: It induces apoptosis in cancer cells and inhibits tumor growth by modulating signaling pathways such as the PI3K/Akt pathway.

Comparison with Similar Compounds

(+)-Gallocatechin-13C3 is compared with other similar compounds such as (-)-Epicatechin, (+)-Catechin, and (-)-Epigallocatechin. While all these compounds share a similar flavanol structure, this compound is unique due to its specific stereochemistry and the presence of the 13C3 isotope, which makes it a valuable tool in metabolic studies and tracing experiments.

Similar Compounds

    (-)-Epicatechin: Known for its cardiovascular benefits.

    (+)-Catechin: Commonly found in tea and has antioxidant properties.

    (-)-Epigallocatechin: Found in green tea and known for its anti-carcinogenic effects.

Properties

Molecular Formula

C15H14O7

Molecular Weight

309.24 g/mol

IUPAC Name

(2R,3S)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol

InChI

InChI=1S/C15H14O7/c16-7-3-9(17)8-5-12(20)15(22-13(8)4-7)6-1-10(18)14(21)11(19)2-6/h1-4,12,15-21H,5H2/t12-,15+/m0/s1/i5+1,12+1,15+1

InChI Key

XMOCLSLCDHWDHP-VVLZGXIRSA-N

Isomeric SMILES

[13CH2]1[13C@@H]([13C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)O

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)O

Origin of Product

United States

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